molecular formula C24H26ClN5O3S B2877385 N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1185000-17-2

N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2877385
CAS No.: 1185000-17-2
M. Wt: 500.01
InChI Key: NTIZTCRVNMRIEH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a piperazine, a thiazole, and a morpholine ring. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Piperazine is a common moiety in drugs and is known for its anthelmintic properties. Thiazole is a heterocyclic compound that is also frequently found in drugs and natural products. Morpholine is a common solvent and also used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzodioxole, piperazine, thiazole, and morpholine rings would all contribute to the three-dimensional structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzodioxole, piperazine, thiazole, and morpholine rings. These could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on novel triazole derivatives, including compounds with morpholine components, has demonstrated promising antimicrobial activities. One study synthesized derivatives and tested their effectiveness against microorganisms, finding some compounds with good or moderate activity (Bektaş et al., 2007).

Structural Analysis and Anti-Fatigue Effects

Another study focused on the synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and examined their crystal structures. The anti-fatigue effects of these derivatives were investigated in mice, showing enhanced swimming capacity indicative of potential therapeutic applications (Wu et al., 2014).

Antitumor Agents

A study on benzimidazol-2-yl quinoxalines with morpholine, piperidine, and piperazine moieties highlighted their promising activity against a range of cancer lines. These compounds were characterized through various spectroscopic methods and tested for cytotoxicity, showing selective effects on lung adenocarcinoma cells and suggesting potential as antitumor agents (Mamedov et al., 2022).

Corrosion Inhibition

Research into benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid demonstrated the effectiveness of these compounds in protecting against corrosion. The study utilized electrochemical, thermodynamic, and quantum chemical analyses to explore the mechanisms of inhibition, offering insights into industrial applications (Yadav et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withNitric Oxide Synthase (NOS) , particularly the inducible form (iNOS) . NOS plays a crucial role in producing nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

This interaction could lead to changes in the production of nitric oxide, thereby affecting various cellular processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-11-13-30(14-12-29)23-24(27-10-9-26-23)34-16-22(31)28-17-3-8-21(33-2)20(25)15-17/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZTCRVNMRIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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